N-cyclooctyl-3-methylbutanamide

Description

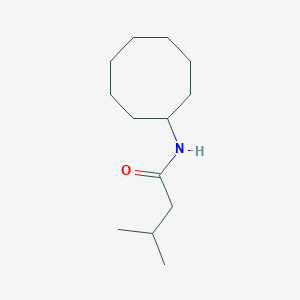

N-Cyclooctyl-3-methylbutanamide is a synthetic amide compound characterized by a cyclooctyl group (an eight-membered cycloalkane ring) attached to the nitrogen atom of a 3-methylbutanamide backbone. The cyclooctyl substituent introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and biological interactions compared to smaller cycloalkyl analogs .

Properties

IUPAC Name |

N-cyclooctyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-11(2)10-13(15)14-12-8-6-4-3-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFADKICWDGSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-methylbutanamide typically involves the reaction of cyclooctylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclooctylamine+3-methylbutanoyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-cyclooctyl-3-methylbutanamide serves as an important building block in organic synthesis. It is utilized in the preparation of various chemical derivatives, contributing to the development of complex molecular architectures. Its structural characteristics allow for functionalization through various chemical reactions such as oxidation, reduction, and substitution.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand interactions are crucial for catalysis and materials science applications.

Biological Applications

Pharmacological Research

this compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may interact with specific biological targets, modulating their activity and leading to therapeutic effects.

Mechanism of Action

The mechanism of action involves binding to receptors or enzymes within biological systems. This interaction can influence various signaling pathways, making it a candidate for drug development aimed at treating conditions such as inflammation or infection.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials and formulations.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecular structures; used in various chemical reactions |

| Coordination Chemistry | Acts as a ligand for transition metals; important in catalysis |

| Pharmacological Research | Investigated for antimicrobial and anti-inflammatory properties |

| Industrial Production | Utilized in the manufacture of specialty chemicals and high-performance materials |

Case Studies

-

Antimicrobial Activity Study

A study conducted to evaluate the antimicrobial properties of this compound showed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. -

Inflammation Modulation

Research focused on the anti-inflammatory effects of this compound revealed that it can reduce pro-inflammatory cytokine levels in vitro. This suggests its potential use in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N-cyclooctyl-3-methylbutanamide with structurally related amides:

*Estimated based on cyclooctyl (C₈H₁₅) and 3-methylbutanamide (C₅H₁₀NO).

Q & A

Q. Table 1: Comparative Reaction Conditions for Analogous Amides

| Substrate | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Cyclopentyl analog | THF | 25 | Et₃N | 78 | |

| N-Cyclohexyl analog | DCM | 0 | Pyridine | 85 |

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

Structural validation and purity assessment rely on:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclooctyl CH₂ signals at δ 1.2–1.8 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₁₃H₂₅NO expected m/z 211.1936) .

- HPLC-PDA : Quantifies purity (>98% for pharmacological studies) .

How can computational modeling predict the three-dimensional conformation and target interactions of this compound?

Advanced Research Question

- Molecular Dynamics (MD) : Simulates cyclooctyl ring puckering and its effect on amide bond orientation .

- Docking Studies : Predicts binding affinity to enzymes (e.g., proteases) by analyzing steric compatibility .

- QM/MM Calculations : Evaluates electronic interactions at binding sites, guiding SAR modifications .

Key Insight : The cyclooctyl group’s flexibility may allow multiple binding modes, unlike rigid cyclohexyl analogs .

What strategies are recommended for resolving contradictions in reported biological activities of this compound across studies?

Advanced Research Question

Discrepancies in bioactivity data (e.g., IC₅₀ variability) require:

Batch Purity Verification : Re-test compounds using standardized HPLC protocols .

Assay Reprodubility : Compare results across cell lines (e.g., HEK293 vs. HeLa) .

Meta-Analysis : Use tools like RevMan to statistically evaluate dose-response trends .

How does the cyclooctyl group influence the physicochemical properties and bioavailability of this compound compared to other cycloalkyl substituents?

Advanced Research Question

- LogP : Cyclooctyl increases lipophilicity (predicted LogP 3.2) vs. cyclopentyl (LogP 2.8) .

- Solubility : Larger ring size reduces aqueous solubility (0.5 mg/mL in PBS) but enhances membrane permeability .

- Metabolic Stability : Cyclooctyl may resist CYP450 oxidation better than smaller rings .

What are the key considerations in designing experiments to assess the stability of this compound under various pH and temperature conditions?

Basic Research Question

- pH Stability : Test degradation in buffers (pH 1–10) over 24–72 hours; amide bonds hydrolyze rapidly in acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for amides) .

- Light Sensitivity : Store samples in amber vials to prevent photodegradation .

What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives?

Advanced Research Question

SAR studies involve:

- Functional Group Modifications : Substitute methylbutanamide with bulkier groups (e.g., phenyl) to assess steric effects .

- Bioisosteric Replacement : Replace cyclooctyl with adamantyl to compare target selectivity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.